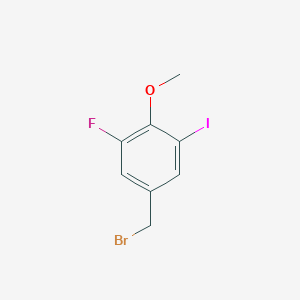
3-Fluoro-5-iodo-4-methoxybenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-iodo-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrFIO It is a derivative of benzyl bromide, featuring fluorine, iodine, and methoxy substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methoxybenzyl bromide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 3-Fluoro-5-iodo-4-methoxybenzyl alcohol, undergoes bromination using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to introduce the bromine atom at the benzylic position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-iodo-4-methoxybenzyl bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of 3-Fluoro-5-iodo-4-methoxybenzyl derivatives with various functional groups.
Oxidation: Formation of 3-Fluoro-5-iodo-4-methoxybenzaldehyde or 3-Fluoro-5-iodo-4-methoxybenzoic acid.
Reduction: Formation of 3-Fluoro-5-iodo-4-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-iodo-4-methoxybenzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-iodo-4-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the benzylic position is highly reactive, making it a suitable site for nucleophilic substitution reactions. The presence of fluorine and iodine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzyl bromide: Lacks the fluorine and iodine substituents, making it less reactive in certain chemical reactions.
3-Fluoro-4-methoxybenzyl bromide: Similar structure but without the iodine atom, resulting in different reactivity and applications.
5-Iodo-4-methoxybenzyl bromide: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
3-Fluoro-5-iodo-4-methoxybenzyl bromide is unique due to the combination of fluorine, iodine, and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H7BrFIO |
|---|---|
Molekulargewicht |
344.95 g/mol |
IUPAC-Name |
5-(bromomethyl)-1-fluoro-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C8H7BrFIO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
VRFKFDRWVHALRU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1I)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)
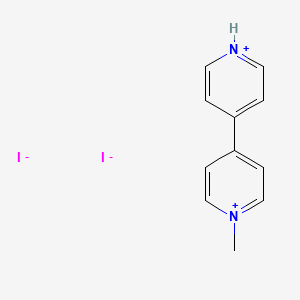
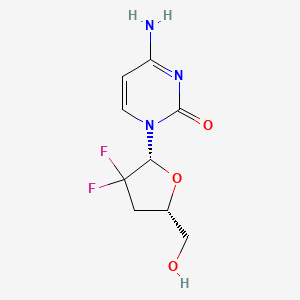

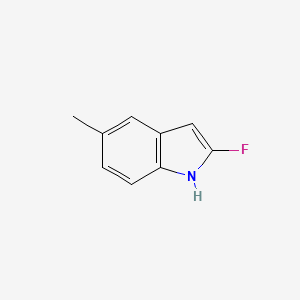
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
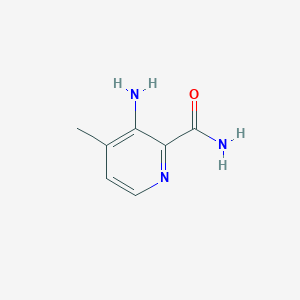
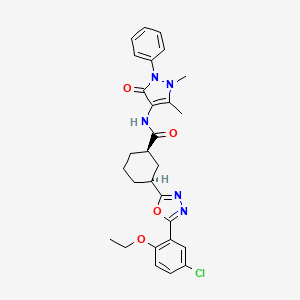
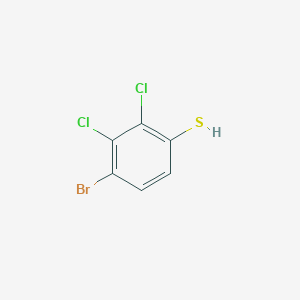
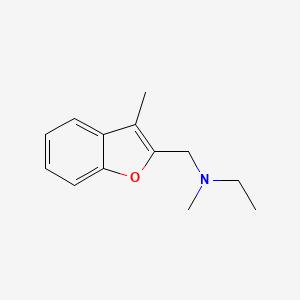
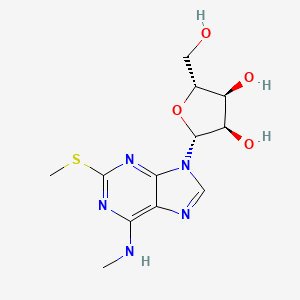
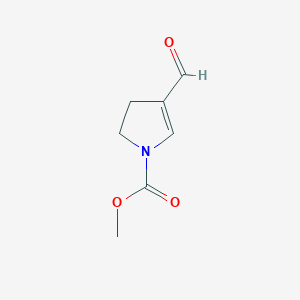

![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)
